Syncytium Inhibition: Linear vs. Cyclized Peptide
In a direct head-to-head comparison of two overlapping synthetic peptides derived from the gp120 CD4 attachment region, the linear 421–438 peptide (designated B138) demonstrated superior efficiency in inhibiting syncytial formation compared with the disulfide-cyclized 418–445 analog (designated 1005/45) in a conventional syncytium inhibition bioassay [1]. The experimental data establish that despite both peptides spanning the CD4-binding domain, the precise residue boundaries and conformational state (linear versus cyclized) produce quantitatively distinct functional inhibition profiles.
| Evidence Dimension | Syncytium formation inhibition efficiency |
|---|---|
| Target Compound Data | B138 (linear 421–438 peptide): most efficient inhibitor among tested peptides |
| Comparator Or Baseline | 1005/45 (cyclized 418–445 peptide): inhibited syncytial formation but with lower efficiency than B138 |
| Quantified Difference | B138 was the most efficient inhibitor; qualitative difference reported (quantitative IC50 values not provided in abstract) |
| Conditions | Conventional syncytium formation bioassay; both peptides derived from CD4 attachment site of gp120 |
Why This Matters
For researchers screening candidate inhibitors of HIV-induced cell–cell fusion, the linear 421–438 peptide provides measurably superior inhibition efficiency compared with an overlapping cyclized analog, directly impacting experimental sensitivity and reproducibility.
- [1] Morrow WJ, Williams WM, Whalley AS, Ryskamp T, Newman R, Kang CY, Chamat S, Köhler H, Kieber-Emmons T. Synthetic peptides from a conserved region of gp120 induce broadly reactive anti-HIV responses. Immunology. 1992 Apr;75(4):557-64. View Source
